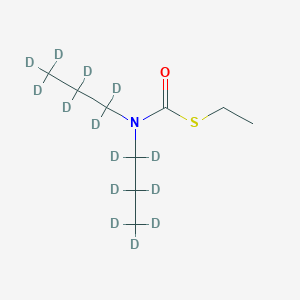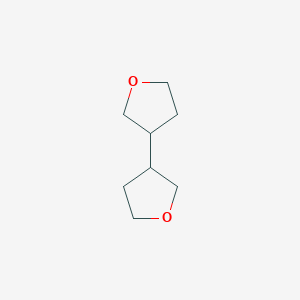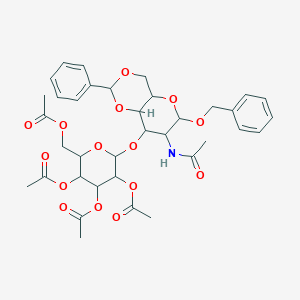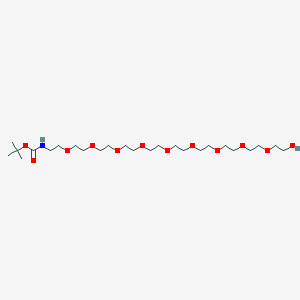
Eradicane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EPTC-d14 (di-n-propyl-d14) is an isotopically labeled compound used primarily in scientific research. It is a derivative of S-ethyl-N,N-dipropylthiocarbamate, a well-known herbicide. The isotopic labeling with deuterium (d14) makes it particularly useful in various analytical and research applications, allowing for precise tracking and analysis in complex biological and chemical systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EPTC-d14 (di-n-propyl-d14) involves the incorporation of deuterium atoms into the molecular structure of S-ethyl-N,N-dipropylthiocarbamate. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium.
Direct Synthesis: Starting from deuterated precursors to build the desired compound.
Industrial Production Methods
Industrial production of EPTC-d14 (di-n-propyl-d14) typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as distillation and chromatography to achieve the desired isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
EPTC-d14 (di-n-propyl-d14) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides and sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiocarbamates .
Wissenschaftliche Forschungsanwendungen
EPTC-d14 (di-n-propyl-d14) is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in environmental studies to monitor the degradation and persistence of herbicides
Wirkmechanismus
The mechanism of action of EPTC-d14 (di-n-propyl-d14) involves its interaction with specific molecular targets. As a labeled analogue of S-ethyl-N,N-dipropylthiocarbamate, it inhibits the biosynthesis of fatty acids in plants, leading to the disruption of cell membrane integrity and ultimately causing plant death. The deuterium labeling allows for detailed studies of these interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-ethyl-N,N-dipropylthiocarbamate: The non-labeled version of EPTC-d14.
S-ethyl-N,N-diisopropylthiocarbamate: A similar herbicide with different alkyl groups.
S-ethyl-N,N-dibutylthiocarbamate: Another thiocarbamate herbicide with longer alkyl chains.
Uniqueness
EPTC-d14 (di-n-propyl-d14) is unique due to its isotopic labeling with deuterium, which provides enhanced analytical capabilities. This labeling allows for precise tracking in complex systems, making it invaluable in research applications where understanding the detailed behavior of the compound is crucial.
Eigenschaften
CAS-Nummer |
1219794-88-3 |
|---|---|
Molekularformel |
C9H19NOS |
Molekulargewicht |
203.41 g/mol |
IUPAC-Name |
S-ethyl N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)carbamothioate |
InChI |
InChI=1S/C9H19NOS/c1-4-7-10(8-5-2)9(11)12-6-3/h4-8H2,1-3H3/i1D3,2D3,4D2,5D2,7D2,8D2 |
InChI-Schlüssel |
GUVLYNGULCJVDO-YEZFEVEISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C(=O)SCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCN(CCC)C(=O)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15125800.png)
![Sodium [2S-[2alpha,5alpha,6beta(S*)]]-6-(azidophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15125801.png)
![Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane](/img/structure/B15125806.png)

![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B15125828.png)





![2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B15125861.png)

![N-[4-[2-(tert-butylcarbamoyl)phenyl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B15125873.png)
